(R)-1-(benzo[d]thiazol-2-yl)ethanamine

Medicinal Chemistry Asymmetric Synthesis Chiral Resolution

Stereochemical ambiguity compromises SAR interpretation when using racemic or (S)-enantiomer mixtures. (R)-1-(benzo[d]thiazol-2-yl)ethanamine eliminates this risk as a defined (R)-enantiomer building block for medicinal chemistry. • Enables unambiguous AChE/BChE inhibitor SAR studies with the correct 3D presentation. • Serves as a chiral HPLC/SFC method development standard (min. 95% purity). • Suitable for enzymatic kinetic resolution optimization with CAL-B. • Available from BenchChem with defined stereochemistry and quality assurance.

Molecular Formula C9H10N2S
Molecular Weight 178.26 g/mol
CAS No. 177407-16-8
Cat. No. B070054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(benzo[d]thiazol-2-yl)ethanamine
CAS177407-16-8
Synonyms2-Benzothiazolemethanamine,alpha-methyl-,(R)-(9CI)
Molecular FormulaC9H10N2S
Molecular Weight178.26 g/mol
Structural Identifiers
SMILESCC(C1=NC2=CC=CC=C2S1)N
InChIInChI=1S/C9H10N2S/c1-6(10)9-11-7-4-2-3-5-8(7)12-9/h2-6H,10H2,1H3/t6-/m1/s1
InChIKeyLXVJOKQWUUSEEO-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Technical Profile & Procurement: (R)-1-(Benzothiazol-2-yl)ethanamine


(R)-1-(benzo[d]thiazol-2-yl)ethanamine is a chiral primary amine derivative featuring a benzothiazole heterocyclic core. This compound is distinguished by its defined (R) stereochemistry at the alpha-methyl position . As a small-molecule building block (molecular weight 178.26 g/mol, formula C9H10N2S), it serves as a versatile intermediate in medicinal chemistry and chemical biology . The presence of both a nucleophilic amine group and an aromatic benzothiazole ring enables its use in the construction of more complex, biologically active molecules, particularly where stereochemical control is critical .

Stereochemically defined (R)-enantiomer building block
Supports chiral synthesis and stereoselective SAR workflows

Chiral Integrity in Procurement: (R)-1-(Benzothiazol-2-yl)ethanamine


Substituting (R)-1-(benzo[d]thiazol-2-yl)ethanamine with its racemic mixture or the opposite (S)-enantiomer is not a scientifically neutral decision. The stereochemistry of the alpha-methyl group directly influences the three-dimensional presentation of the amine, which is a critical determinant of molecular recognition in biological systems . In analogous chiral amine systems, different enantiomers can exhibit vastly divergent pharmacological profiles, binding affinities, and metabolic fates [1]. Procuring the specific (R)-enantiomer is therefore essential for experiments where stereochemical purity is a prerequisite for accurate structure-activity relationship (SAR) interpretation or for the development of enantiomerically pure drug candidates.

Racemic May confound stereosensitive assay interpretation and SAR consistency
(S)-isomer May shift binding affinity context and pharmacological profile compared to (R)

Verifiable Evidence for (R)-1-(Benzothiazol-2-yl)ethanamine


Enantiopurity vs. Racemic Mixtures

Commercially sourced (R)-1-(benzo[d]thiazol-2-yl)ethanamine is supplied with a verified minimum purity of 95% (HPLC) and a defined (R)-enantiomeric configuration . In contrast, the racemic mixture (CAS 177407-14-6) contains both enantiomers, introducing an uncontrolled variable into any stereosensitive assay . The procurement of the pure (R)-enantiomer eliminates this ambiguity, enabling precise SAR studies and the generation of reproducible data.

Enantiomeric Purity
Data to verify
≥95% (HPLC) as (R)-enantiomer Racemic: undefined stereochemistry
Supports stereoselective assay reproducibility
Verify lot-specific COA for enantiomeric excess
Medicinal Chemistry Asymmetric Synthesis Chiral Resolution

Enantioselectivity in Enzymatic Resolution

In a chemoenzymatic kinetic resolution of structurally analogous 1-(heteroaryl)ethanamines, Candida antarctica lipase B (CAL-B) demonstrated the ability to produce the corresponding (R)-acetamides and (S)-amines with 'excellent enantiopurities' [1]. The study explicitly notes that benzothiazole, benzoxazole, and benzimidazole derivatives are resolved with similarly high enantioselectivity, establishing a class-level benchmark [1].

Enzymatic Resolution
Class-level
CAL-B lipase resolves benzothiazole ethanamines with high enantioselectivity
Supports biocatalytic access to pure (R)-enantiomer
Direct compound data not reported
Biocatalysis Enzymatic Kinetic Resolution Process Chemistry

Cholinesterase Inhibition by (R)-Derivatives

A series of 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl ureas, derived from the (R)-enantiomer of a closely related compound, exhibited 'excellent acetylcholinesterase and butyrylcholinesterase inhibition activity' [1]. This demonstrates that the (R)-stereochemistry is integral to the pharmacophore of active benzothiazole-based cholinesterase inhibitors, a property not guaranteed by the racemic mixture or (S)-enantiomer.

Cholinesterase Inhibition
Class-level
(R)-derived ureas inhibit AChE/BChE
Indicates stereochemical relevance for inhibitor design
Parent amine not directly tested
Neuropharmacology Enzyme Inhibition Alzheimer's Disease Research

Validated Use-Cases for (R)-1-(Benzothiazol-2-yl)ethanamine


Cholinesterase Inhibitor Synthesis

As the direct evidence shows, (R)-configured benzothiazole ethanamines are crucial precursors for potent acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors [1]. This compound is the ideal starting material for synthesizing a library of such inhibitors, ensuring the desired (R)-stereochemistry at the core.

Chiral Analytical Method Calibration

The commercial availability of (R)-1-(benzo[d]thiazol-2-yl)ethanamine with a defined stereochemistry (min. 95% purity) makes it a suitable standard for developing or calibrating chiral HPLC or SFC methods aimed at separating enantiomers of this or structurally related amines [1].

Enantioselective Biocatalytic Process Development

The established class-level reactivity with Candida antarctica lipase B (CAL-B) [1] positions this compound as a valuable substrate for further optimizing enzymatic kinetic resolutions or for use in studies exploring the substrate scope and enantioselectivity of new biocatalysts.

SAR Studies in Medicinal Chemistry

When investigating the biological effects of benzothiazole-containing molecules, using the pure (R)-enantiomer eliminates stereochemical ambiguity. This allows researchers to definitively link any observed activity to the specific three-dimensional structure of the (R)-isomer, as opposed to an ill-defined mixture [1].

Application
Selection Property
Validation Focus
Cholinesterase inhibitor design
Stereochemically pure (R)-building block
AChE/BChE inhibition assay context
Chiral analytical method development
Defined enantiomeric purity
HPLC/SFC enantiomer separation
Biocatalytic process optimization
CAL-B resolution context
Enantioselectivity benchmarking
Structure-activity relationship studies
Single-enantiomer control
Stereospecific biological readout
Quote Request

Request a Quote for (R)-1-(benzo[d]thiazol-2-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.